molecular formula C30H24N2O2S2 B11979119 2-{[2-(biphenyl-4-yl)-2-oxoethyl]sulfanyl}-6-methyl-5-phenyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one

2-{[2-(biphenyl-4-yl)-2-oxoethyl]sulfanyl}-6-methyl-5-phenyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11979119
M. Wt: 508.7 g/mol
InChI Key: SULGXDDQRHNPHI-UHFFFAOYSA-N
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Description

3-allyl-2-[(2-[1,1’-biphenyl]-4-yl-2-oxoethyl)thio]-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, substituted with various functional groups such as allyl, biphenyl, and phenyl groups. The presence of these groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-allyl-2-[(2-[1,1’-biphenyl]-4-yl-2-oxoethyl)thio]-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. The starting materials often include thieno[2,3-d]pyrimidine derivatives, which undergo various substitution reactions to introduce the allyl, biphenyl, and phenyl groups. Common reagents used in these reactions include alkyl halides, organometallic reagents, and thiol compounds. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-allyl-2-[(2-[1,1’-biphenyl]-4-yl-2-oxoethyl)thio]-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the thieno[2,3-d]pyrimidine core or the attached functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; often performed in anhydrous conditions.

    Substitution: Alkyl halides, organometallic reagents; reactions may require catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-allyl-2-[(2-[1,1’-biphenyl]-4-yl-2-oxoethyl)thio]-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-allyl-2-[(2-[1,1’-biphenyl]-4-yl-2-oxoethyl)thio]-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidine derivatives: Compounds with similar core structures but different substituents.

    Biphenyl derivatives: Compounds containing the biphenyl group, which may exhibit similar chemical properties.

    Phenylthio compounds: Molecules with phenylthio groups, which can undergo similar chemical reactions.

Uniqueness

The uniqueness of 3-allyl-2-[(2-[1,1’-biphenyl]-4-yl-2-oxoethyl)thio]-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one lies in its specific combination of functional groups and the resulting chemical and biological properties

Properties

Molecular Formula

C30H24N2O2S2

Molecular Weight

508.7 g/mol

IUPAC Name

6-methyl-2-[2-oxo-2-(4-phenylphenyl)ethyl]sulfanyl-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C30H24N2O2S2/c1-3-18-32-29(34)27-26(24-12-8-5-9-13-24)20(2)36-28(27)31-30(32)35-19-25(33)23-16-14-22(15-17-23)21-10-6-4-7-11-21/h3-17H,1,18-19H2,2H3

InChI Key

SULGXDDQRHNPHI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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